molecular formula C23H21N3O2S B4056474 6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606954-24-9

6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B4056474
CAS No.: 606954-24-9
M. Wt: 403.5 g/mol
InChI Key: NGFWLPUXONZUAV-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound with the molecular formula C23H21N3O2S This compound is known for its unique structural features, which include a thiazolo[3,2-b][1,2,4]triazine core, a benzyl group, and a tert-butyl-substituted benzylidene moiety

Scientific Research Applications

6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Its reactivity and structural features make it useful in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an oxazole ester via a condensation reaction using ethyl isocyanoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The intermediate product is then purified using silica gel column chromatography and further converted to an imidazole ester through heating in formamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolo[3,2-b][1,2,4]triazine derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-2-benzylidene-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • 6-Benzyl-2-(4-isopropylbenzylidene)-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • 6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Uniqueness

What sets 6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance and lipophilicity, potentially affecting its reactivity and interaction with biological targets.

Properties

IUPAC Name

(2Z)-6-benzyl-2-[(4-tert-butylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-23(2,3)17-11-9-16(10-12-17)14-19-21(28)26-22(29-19)24-20(27)18(25-26)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFWLPUXONZUAV-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606954-24-9
Record name (2Z)-6-BENZYL-2-(4-TERT-BUTYLBENZYLIDENE)-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 2
Reactant of Route 2
6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 3
Reactant of Route 3
6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 4
Reactant of Route 4
6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 5
6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 6
Reactant of Route 6
6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.